molecular formula C12H16O4 B130428 Olivetolic acid CAS No. 491-72-5

Olivetolic acid

Cat. No.: B130428
CAS No.: 491-72-5
M. Wt: 224.25 g/mol
InChI Key: SXFKFRRXJUJGSS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Olivetolic acid (OLA) is a key intermediate in the biosynthesis of cannabinoids . It is a precursor to cannabigerolic acid (CBGA), which is the primary precursor to phytocannabinoids in Cannabis sativa .

Mode of Action

It has been found to have a modest anticonvulsant effect in a mouse model of dravet syndrome . This suggests that it may interact with neural pathways to mitigate seizure activity. Despite poor brain penetration, OLA was able to increase the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .

Biochemical Pathways

OLA is synthesized via the polyketide pathway . It is produced by a polyketide synthase (PKS)-type reaction from hexanoyl-CoA and three molecules of malonyl-CoA via an aldol condensation of a tetraketide intermediate . This is then cyclized and aromatized, with the loss of Coenzyme A, by this compound cyclase (OAC), to form OLA . Aromatic prenyltransferase then inserts the prenyl group at the highly nucleophilic 2-resorcinol position to provide cannabigerolic acid (CBGA) .

Pharmacokinetics

OLA exhibits rapid absorption in the plasma with a maximum concentration time (tmax) of 15 minutes . It achieves a high maximal plasma concentration (Cmax of 65 ± 4 μg/mL) . Its distribution into brain tissue is poor, with a brain-plasma ratio of 001 . OLA is rapidly eliminated from both plasma and brain with half-lives less than 15 minutes .

Result of Action

The primary known result of OLA’s action is its modest anticonvulsant effect in a mouse model of Dravet syndrome . Despite poor brain penetration, OLA was able to increase the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg . This suggests that OLA may have potential therapeutic applications in the treatment of certain types of epilepsy.

Action Environment

The action of OLA can be influenced by various environmental factors. For instance, the production of OLA in microbial cell factories can be scaled up in stirred tank bioreactors . Due to the shear sensitivity of the cell wall lacking amoebae, the maximum local energy dissipation rate (εmax) was selected as a measure for the hydromechanical stress level among different scales . This suggests that the production and action of OLA can be influenced by the specific conditions of the bioreactor environment .

Biochemical Analysis

Biochemical Properties

Olivetolic acid is a key intermediate in the biosynthesis of cannabinoids . It is synthesized by the action of this compound synthase (OLS) and this compound cyclase (OAC) . The OLS enzyme catalyzes the formation of a tetraketide-CoA intermediate, which is then cyclized and aromatized by OAC to form this compound . This process involves the loss of Coenzyme A .

Cellular Effects

It has been found to have anticonvulsant activity . This suggests that this compound may influence cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes in the cannabinoid biosynthesis pathway. Specifically, this compound is converted into cannabigerolic acid (CBGA) through the addition of geranyl pyrophosphate (GPP), catalyzed by an aromatic prenyltransferase (APT) .

Temporal Effects in Laboratory Settings

This compound was found to be rapidly absorbed in the plasma and brain of mice, with half-lives less than 15 minutes . Despite its poor brain penetration, this compound displayed a modest anticonvulsant effect .

Dosage Effects in Animal Models

In animal models, specifically the Scn1a+/- mouse model of Dravet syndrome, this compound exhibited a modest anticonvulsant effect, increasing the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .

Metabolic Pathways

This compound is involved in the cannabinoid biosynthesis pathway. It is synthesized from hexanoyl-CoA and three malonyl-CoA molecules through the action of this compound synthase (OLS). The resulting tetraketide-CoA intermediate is then cyclized and aromatized by this compound cyclase (OAC) to form this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivetolic acid can be synthesized through various methods. One common approach involves the use of polyketide synthases, which catalyze the formation of this compound from hexanoyl-CoA and malonyl-CoA . Another method involves the catalytic oxidative aromatization process, where olivetol and its derivatives are synthesized from commonly available precursors using atom-economical catalysis .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered microbial cell factories such as Escherichia coli. This method involves the combinatorial expression of polyketide synthase and cyclase enzymes, along with auxiliary enzymes to increase the supply of hexanoyl-CoA and malonyl-CoA . This approach has demonstrated the potential for large-scale production of this compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dihydroxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKFRRXJUJGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197688
Record name Olivetolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-72-5
Record name Olivetolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olivetolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivetolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLIVETOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of olivetolic acid in cannabinoid biosynthesis?

A1: this compound serves as the precursor for the aromatic moiety of cannabinoids. It combines with geranyl diphosphate through the action of cannabigerolic acid synthase (CBGAS) to form cannabigerolic acid (CBGA), the central precursor to various cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) [, , , , , , , ].

Q2: How is this compound synthesized in Cannabis sativa?

A2: OA biosynthesis involves a two-step enzymatic process. First, tetraketide synthase (TKS), a type III polyketide synthase, uses malonyl-CoA and hexanoyl-CoA to produce a linear tetraketide intermediate [, , , ]. This intermediate is then cyclized by this compound cyclase (OAC) to form OA [, , , , , , , ].

Q3: Can this compound be produced in organisms other than Cannabis sativa?

A3: Yes, researchers have successfully engineered microorganisms like Escherichia coli [], Saccharomyces cerevisiae [, ], Yarrowia lipolytica [], Phaeodactylum tricornutum [], Aspergillus nidulans [], and even the amoeba Dictyostelium discoideum [] to produce OA. This highlights the potential for alternative, sustainable production platforms for this valuable compound.

Q4: What are the challenges and strategies for improving this compound production in heterologous hosts?

A4: Challenges include low production titers, shunt product formation, and the availability of precursors like hexanoyl-CoA and malonyl-CoA [, , ]. Strategies to overcome these limitations involve optimizing gene expression, engineering enzyme activity, and modifying metabolic pathways to enhance precursor supply [, , , ]. For instance, the fusion of enzymes involved in hexanoyl-CoA production with OA biosynthetic enzymes significantly increased OA production in E. coli [].

Q5: What is the significance of identifying genes involved in this compound biosynthesis?

A5: Identifying and characterizing genes like OLS, OAC, and CBGAS provides a foundation for understanding the genetic basis of cannabinoid production. This knowledge can be applied to develop molecular markers for breeding programs, optimize cultivation practices, and engineer cannabis plants with desired cannabinoid profiles [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H16O4, and its molecular weight is 224.25 g/mol [].

Q7: What are the structural features of this compound?

A7: this compound is an alkylresorcinolic acid characterized by a benzene ring with a pentyl chain at the C-1 position and hydroxyl groups at the C-2 and C-4 positions [, , ]. This unique structure contributes to its reactivity and biological activity.

Q8: Have any structural analogs of this compound been synthesized?

A8: Yes, researchers have successfully engineered enzymes like this compound cyclase (OAC) and tetraketide synthase (TKS) to generate OA analogs with varying alkyl chain lengths []. These analogs offer a platform for exploring the structure-activity relationship of OA and developing potentially more potent or selective cannabinoids.

Q9: What is the significance of the pentyl side chain in this compound?

A9: The length and structure of the alkyl chain at the C-3 position of cannabinoids, derived from the pentyl side chain of OA, significantly influence their pharmacological activities [, ]. Modifying this side chain through enzyme engineering could lead to novel cannabinoid analogs with altered potency and therapeutic potential.

Q10: Does this compound itself possess any biological activity?

A10: Research suggests that OA and its alkyl chain derivatives display antibacterial activity against Bacillus subtilis and Staphylococcus aureus [, ]. This finding highlights the potential of exploring OA and its analogs for novel antimicrobial agents.

Q11: What is the potential of this compound for developing novel cannabinoids?

A11: OA serves as a crucial building block for cannabinoid synthesis. By engineering the enzymes involved in OA biosynthesis and its subsequent conversion to cannabinoids, researchers can generate novel cannabinoid analogs with tailored pharmacological properties for therapeutic applications [, , ].

Q12: Has this compound been investigated for other applications besides cannabinoid synthesis?

A12: Yes, a recent study demonstrated the anticonvulsant effect of OA in a mouse model of Dravet syndrome, suggesting its potential therapeutic application beyond cannabinoids [].

Q13: Are there any natural sources of this compound other than Cannabis sativa?

A13: this compound and its derivatives have been identified in other plant species, including Cetrelia sanguinea [] and Cladonia portentosa []. This discovery opens up possibilities for exploring alternative natural sources for this valuable compound.

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